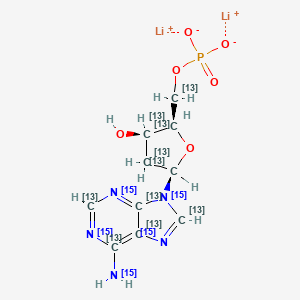
2'-Deoxyadenosine-5'-monophosphate-13C10,15N5 (dilithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 (dilithium) is a nucleic acid derivative labeled with carbon-13 and nitrogen-15 isotopes. It is a deoxyribonucleotide found in DNA and is used to study adenosine-based interactions during DNA synthesis and DNA damage .
Métodos De Preparación
The preparation of 2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 (dilithium) involves the incorporation of stable isotopes of carbon and nitrogen into the deoxyribonucleotide structure. The synthetic route typically includes the following steps:
Synthesis of labeled adenine: Adenine is synthesized with carbon-13 and nitrogen-15 isotopes.
Formation of deoxyribose: Deoxyribose is synthesized and combined with labeled adenine to form 2’-deoxyadenosine.
Phosphorylation: The 5’-hydroxyl group of 2’-deoxyadenosine is phosphorylated to form 2’-deoxyadenosine-5’-monophosphate.
Lithium salt formation: The final step involves the conversion of the monophosphate into its dilithium salt form.
Industrial production methods may involve large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 (dilithium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2’-deoxyinosine-5’-monophosphate.
Reduction: Reduction reactions can convert it back to its nucleoside form.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different nucleotide analogs.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include nucleotide analogs and modified nucleosides .
Aplicaciones Científicas De Investigación
2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 (dilithium) has several scientific research applications:
Chemistry: Used as a tracer in studies involving nucleic acid chemistry and enzymatic reactions.
Biology: Employed in research on DNA synthesis, repair, and replication mechanisms.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents targeting DNA-related processes.
Industry: Applied in the production of labeled nucleotides for use in various biochemical assays and research.
Mecanismo De Acción
The mechanism of action of 2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 (dilithium) involves its incorporation into DNA during synthesis. It serves as a substrate for DNA polymerases, allowing researchers to track and study DNA synthesis and repair processes. The labeled isotopes enable precise quantification and analysis of nucleic acid interactions and metabolic pathways .
Comparación Con Compuestos Similares
Similar compounds to 2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 (dilithium) include:
2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 (disodium): Similar in structure but with sodium ions instead of lithium.
2’-Deoxyguanosine-5’-monophosphate-13C10,15N5: A guanine analog with similar labeling.
2’-Deoxycytidine-5’-monophosphate-13C10,15N5: A cytosine analog with similar labeling.
The uniqueness of 2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 (dilithium) lies in its specific labeling with carbon-13 and nitrogen-15 isotopes, which provides distinct advantages in nuclear magnetic resonance and mass spectrometry studies .
Propiedades
Fórmula molecular |
C10H12Li2N5O6P |
|---|---|
Peso molecular |
358.0 g/mol |
Nombre IUPAC |
dilithium;[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C10H14N5O6P.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,7-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;; |
Clave InChI |
HQPPQRVOFRAJDP-JBUBOCNHSA-L |
SMILES isomérico |
[Li+].[Li+].[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]([15N]=[13CH][15N]=[13C]32)[15NH2])[13CH2]OP(=O)([O-])[O-])O |
SMILES canónico |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


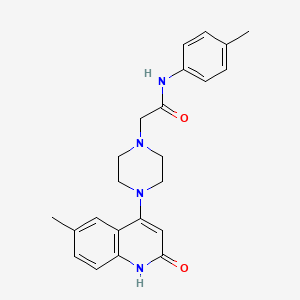
![1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12365884.png)
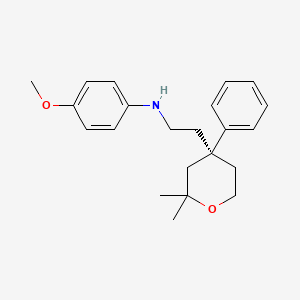
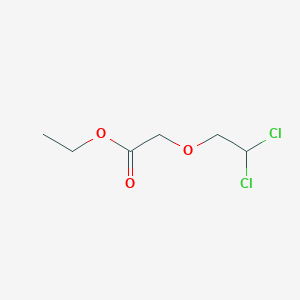
![(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B12365899.png)
![(2R)-2-hydroxy-4-[(1S)-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]butanoic acid](/img/structure/B12365900.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexadecanethioate;azane](/img/structure/B12365904.png)
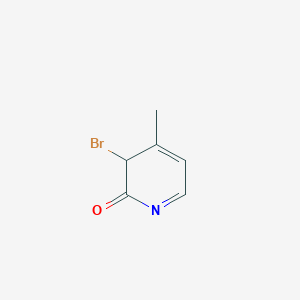


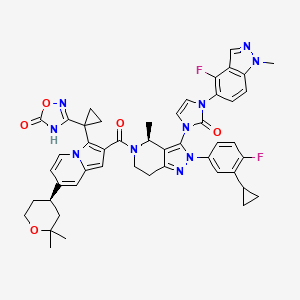
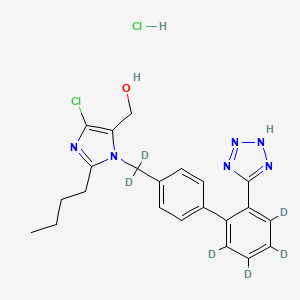
![(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B12365942.png)

